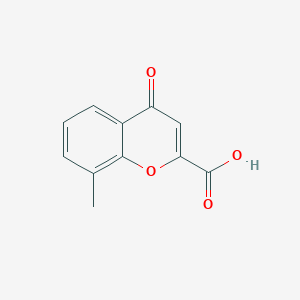

8-methyl-4-oxo-4H-chromene-2-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-3-2-4-7-8(12)5-9(11(13)14)15-10(6)7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSGLTSKIQNWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357219 | |

| Record name | 8-methyl-4-oxo-4H-chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38243-78-6 | |

| Record name | 8-methyl-4-oxo-4H-chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Chromone Scaffold

The chromone scaffold, a benzopyran-4-one core, is a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to a variety of biological targets.[1] This versatility has rendered chromone and its derivatives a focal point in the quest for novel therapeutic agents.[1][2] Found in a plethora of natural products and synthetic compounds, these molecules have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The functionalization of the chromone nucleus at various positions is a key determinant of the resulting pharmacological profile.[1] This guide provides a comprehensive technical overview of the anticipated biological activities of a specific derivative, 8-methyl-4-oxo-4H-chromene-2-carboxylic acid , supported by insights from related compounds, detailed experimental protocols, and visualizations of pertinent molecular pathways and workflows.

While extensive research has been conducted on the broader chromone class, this specific 8-methyl derivative remains a less-explored entity, presenting a unique opportunity for novel drug discovery. The synthesis of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid has been described, providing a basis for the synthesis of the 8-methyl isomer.[2] This document will, therefore, extrapolate from the known biological activities of structurally similar chromone-2-carboxylic acids to provide a predictive framework for the therapeutic potential of the 8-methyl analog.

Anticipated Anticancer Activity: Targeting Cellular Proliferation

Chromone derivatives have emerged as promising candidates for the development of anticancer drugs, exhibiting significant cytotoxic effects against a range of cancer cell lines.[4][5] The mechanisms of action are diverse, often involving the modulation of key signaling pathways that regulate cell growth, differentiation, and apoptosis.[1]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many chromone derivatives is the inhibition of protein kinases, which are essential for cell signaling and proliferation.[1] For instance, certain derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to diminished cell growth and the induction of apoptosis in cancer cells.[1] The this compound, due to its structural similarity to other kinase-inhibiting chromones, warrants investigation for similar activity.

Hypothetical IC50 Values for this compound

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HCT-116 | Colorectal Carcinoma | 18.2 |

| A549 | Lung Carcinoma | 25.8 |

| PC-3 | Prostate Adenocarcinoma | 21.4 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This protocol provides a framework for evaluating the cytotoxic potential of this compound against various cancer cell lines.[6][7]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Maintain cancer cell lines (e.g., MCF-7, HCT-116, A549) in a humidified incubator at 37°C with 5% CO2.[6]

-

Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[6]

-

Determine cell concentration and viability.

-

Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

-

Incubate for 24 hours to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[6]

-

Perform serial dilutions to obtain a range of final concentrations for testing.

-

Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[6]

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[6]

-

Visualization of the Cytotoxicity Assay Workflow

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Potential Anti-inflammatory Properties

Inflammation is a complex biological response implicated in a wide array of diseases.[8] Chromone derivatives have demonstrated significant anti-inflammatory activities, often by modulating key signaling pathways.[3][9]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of many chromone derivatives are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[9] Given the structural similarities, this compound may also exhibit anti-inflammatory properties through the inhibition of such pathways.

Visualization of a Key Anti-inflammatory Signaling Pathway

Caption: Simplified TRAF6-ASK1-p38 MAPK signaling pathway and a potential point of inhibition.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[10]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

-

Seed cells in a 96-well plate and allow them to adhere overnight.[10]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1]

-

Stimulate inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).[10] Include a positive control (e.g., dexamethasone).[1]

-

Incubate the plate for 24 hours at 37°C with 5% CO2.[1]

-

-

Griess Reaction:

-

After the incubation period, collect 100 µL of cell culture supernatant from each well.[10]

-

Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.

-

Predicted Antimicrobial Activity

The chromone scaffold is present in numerous compounds exhibiting a broad range of antimicrobial activities against various pathogenic bacteria and fungi.[11][12] Therefore, it is plausible that this compound could possess similar properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Step-by-Step Methodology:

-

Preparation of Inoculum and Compound Dilutions:

-

Culture the bacterial or fungal strain in a suitable broth overnight.[15]

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well plate.[15]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (microbial growth).[15]

-

Visualization of the MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct biological data for this compound is limited, the extensive body of research on the chromone scaffold provides a strong rationale for investigating its potential as a therapeutic agent. The established anticancer, anti-inflammatory, and antimicrobial activities of numerous chromone derivatives suggest that this particular compound is a promising candidate for further research and development. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biological properties. Further exploration of this and other novel chromone derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new treatments for a range of human diseases.

References

-

Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Retrieved from [Link]

-

ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. ResearchGate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with.... ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PubMed. Retrieved from [Link]

-

PubMed. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Retrieved from [Link]

-

Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. National Institutes of Health. Retrieved from [Link]

-

PubMed. (2015). Synthesis, reactions and biological activities of furochromones: a review. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 8-methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS: 38243-78-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The chromone scaffold is a well-established "privileged structure" due to its prevalence in natural products and its diverse pharmacological activities.[1][2] This document delves into the synthesis, physicochemical properties, spectroscopic characterization, and known biological activities of this specific derivative, offering insights for its application in research and development.

Introduction: The Significance of the Chromone Scaffold

Chromones, constituting a benzopyran-4-one core, are a class of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom.[3] Their derivatives have garnered substantial interest from the scientific community owing to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][4] The versatility of the chromone ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This compound, with its distinct substitution pattern, serves as a valuable synthon for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings and formulation development.

| Property | Value | Source |

| CAS Number | 38243-78-6 | [5] |

| Molecular Formula | C₁₁H₈O₄ | [6] |

| Molecular Weight | 204.18 g/mol | [6] |

| Physical Form | Solid | [7] |

| Melting Point | Data not available; however, related chromone-2-carboxylic acids exhibit high melting points, often exceeding 250°C with decomposition.[3][8] | N/A |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | General knowledge for this class of compounds |

Synthesis of this compound

The synthesis of 4-oxo-4H-chromene-2-carboxylic acids can be achieved through several established methods. A particularly efficient approach involves the microwave-assisted synthesis from the corresponding 2'-hydroxyacetophenone.[3][9]

Proposed Synthetic Pathway

The synthesis of this compound can be logically extrapolated from the synthesis of its 6-methyl isomer.[9] The key steps involve the reaction of 2'-hydroxy-3'-methylacetophenone with diethyl oxalate in the presence of a base, followed by acid-catalyzed cyclization.

Detailed Experimental Protocol (Adapted from a similar synthesis[9])

Step 1: Claisen Condensation

-

To a stirred suspension of sodium hydride (2 eq.) in dry toluene, add 2'-hydroxy-3'-methylacetophenone (1 eq.) dropwise under an inert atmosphere.

-

Heat the mixture to reflux for 30 minutes.

-

Cool the reaction mixture to room temperature and add diethyl oxalate (1.5 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization and Saponification

-

Dissolve the crude intermediate in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Heat the solution to reflux for 4-6 hours.

-

Monitor the cyclization by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the vinylic proton of the pyrone ring, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (H-5, H-6, H-7): These will appear in the downfield region (typically δ 7.0-8.0 ppm) as a complex multiplet or as distinct doublets and triplets, depending on the coupling patterns.

-

Vinylic Proton (H-3): A singlet is expected around δ 6.5-7.0 ppm.

-

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group will be observed in the upfield region (around δ 2.3-2.5 ppm).

-

Carboxylic Acid Proton (-COOH): A broad singlet will be present at a very downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C-4): The ketone carbonyl carbon will resonate at a significantly downfield position (around δ 175-185 ppm).[14]

-

Carboxylic Acid Carbon (-COOH): This carbon will also appear in the downfield region, typically between δ 160-170 ppm.[15]

-

Aromatic and Vinylic Carbons: These will give a series of signals in the δ 110-160 ppm range.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region (around δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][16]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[12]

-

C=O Stretch (Ketone and Carboxylic Acid): A strong, sharp absorption band will be observed around 1650-1750 cm⁻¹. This may appear as a single broad peak or two closely spaced peaks corresponding to the ketone and carboxylic acid carbonyls.

-

C=C Stretch (Aromatic and Vinylic): Absorptions in the 1450-1600 cm⁻¹ region will be indicative of the carbon-carbon double bonds in the aromatic and pyrone rings.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region will correspond to the C-O stretching vibrations.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 204.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[2][17] The fragmentation of the chromone ring will also contribute to the overall pattern. A study on a similar compound, the TMS ester of 4-oxo-4H-chromene-2-carboxylic acid, revealed complex rearrangement and fragmentation patterns under electron ionization.[18]

Biological Activities and Potential Applications

Chromone derivatives are recognized for their diverse pharmacological properties, and this compound is a promising candidate for further investigation.

Anticancer Potential

Numerous studies have highlighted the anticancer activity of chromone derivatives.[1][4][19] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. For instance, certain chromone derivatives have shown potent inhibitory activities against various cancer cell lines.[20] The presence of the methyl group at the 8-position and the carboxylic acid at the 2-position of the title compound could influence its interaction with biological targets and, consequently, its anticancer efficacy.

Anti-inflammatory and Antioxidant Activities

The chromone scaffold is also associated with significant anti-inflammatory and antioxidant properties.[21][22] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. Derivatives of 4-oxo-4H-chromene-2-carboxylic acid have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).[22]

Enzyme Inhibition

The structural features of this compound make it an interesting candidate for screening against various enzymatic targets. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. For example, derivatives of 4-oxo-4H-chromene-3-carboxylic acid have been identified as inhibitors of thymidine phosphorylase.[23]

Future Perspectives

This compound represents a valuable building block for the synthesis of a diverse library of compounds with potential therapeutic applications. Future research should focus on:

-

Optimization of the synthetic route to improve yields and reduce by-products.

-

Comprehensive biological screening against a wide range of targets to fully elucidate its pharmacological profile.

-

Structure-activity relationship (SAR) studies by synthesizing and evaluating a series of analogs to identify key structural features for enhanced activity and selectivity.

-

Investigation of its mechanism of action at the molecular level for any identified biological activities.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its synthesis, characterization, and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of this promising chromone derivative for the design of novel therapeutic agents.

References

- Supporting Information. The Royal Society of Chemistry. (URL not provided)

-

Nam, D. H., Lee, K. Y., Moon, C. S., & Lee, Y. S. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. European Journal of Medicinal Chemistry, 45(9), 4288–4292. [Link]

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL not provided)

-

Synthesis and anticancer activity of chromone-based analogs of lavendustin A. Kyung Hee University. [Link]

- Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. (URL not provided)

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not provided)

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

- Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline deriv

-

3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. National Center for Biotechnology Information. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs. [Link]

-

Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules. [Link]

- 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (URL not provided)

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). ResearchGate. [Link]

-

Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with... ResearchGate. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]

-

Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (URL not provided)

-

15.6a Interpreting NMR Example 1. Organic Chemistry - YouTube. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

- Table of Physical Properties of Common Alcohols and Carboxylic Acids. Alfa Chemistry. (URL not provided)

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. Synthesis and anticancer activity of chromone-based analogs of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. 38243-78-6|this compound|BLD Pharm [bldpharm.com]

- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 5. This compound CAS#: 38243-78-6 [m.chemicalbook.com]

- 6. 354128-16-8 CAS MSDS (8-methoxy-6-methyl-4-oxo-4H-chromene-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-methyl-2-oxo-2H-chromene-3-carboxylic acid | 833-31-8 [sigmaaldrich.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemdata.nist.gov [chemdata.nist.gov]

- 19. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. khu.elsevierpure.com [khu.elsevierpure.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

physicochemical properties of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 8-methyl-4-oxo-4H-chromene-2-carboxylic Acid

Executive Summary

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Understanding the fundamental physicochemical properties of its derivatives is paramount for successful drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, the experimental methodologies required for their determination, and the scientific rationale behind these choices. While specific experimental data for this exact isomer is sparse in public literature, we will leverage data from its parent compound and other isomers to establish well-founded expectations and provide robust, validated protocols for its characterization.

Molecular Structure and Chemical Identity

A precise understanding of the molecular structure is the foundation for all subsequent physicochemical analysis. The defining features of this molecule are the bicyclic chromone core, a carboxylic acid at the 2-position, and a methyl group at the 8-position.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₈O₄

-

Molecular Weight: 204.18 g/mol

Caption: Molecular structure of this compound.

Core Physicochemical Properties and Experimental Determination

The following properties are critical for assessing the compound's suitability for further development. The provided protocols are designed to be self-validating and are standard within the pharmaceutical industry.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. Given the rigid, planar structure and potential for intermolecular hydrogen bonding, a high melting point is expected. For context, the parent compound, 4-oxo-4H-chromene-2-carboxylic acid, melts at approximately 260 °C with decomposition[6][7], and the 6-methyl isomer decomposes above 279 °C.[8]

Table 1: Melting Point Data for Related Chromones

| Compound | Melting Point (°C) |

| 4-oxo-4H-chromene-2-carboxylic acid | ~260 (dec.)[6][7] |

| 6-methyl-4-oxo-4H-chromene-2-carboxylic acid | >279 (dec.)[8] |

| This compound | Expected: >260 (dec.) |

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents. Finely grind the crystalline sample into a powder.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Use a ramp rate of 10-20 °C/min for a preliminary rapid scan. Once an approximate melting range is found, use a fresh sample and a slow ramp rate of 1-2 °C/min starting from ~20 °C below the expected point to determine the precise range.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion). Note any decomposition (e.g., color change, gas evolution).

Causality Insight: A slow ramp rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, providing an accurate measurement.

Solubility

Solubility is a master variable in drug development, directly impacting oral bioavailability and options for formulation. The presence of a polar carboxylic acid group suggests some aqueous solubility, but the large, hydrophobic chromone backbone will limit it. Therefore, the compound is expected to be poorly soluble in water but should readily dissolve in polar aprotic organic solvents.

Table 2: Expected Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Very slightly soluble | Parent compound is "very slightly soluble".[7] Carboxylic acid provides some polarity, but the aromatic system dominates. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent polar aprotic solvent for this class of compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO. |

| Methanol | Sparingly soluble | Polar protic solvent; solubility may be limited but better than water. |

| Dichloromethane (DCM) | Slightly soluble | Lower polarity may limit solubility despite the aromatic character. |

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility This method determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

Caption: Workflow for Thermodynamic Solubility Determination.

Trustworthiness Insight: The 24-48 hour incubation period is critical to ensure that the measurement reflects true thermodynamic equilibrium and not a transient supersaturated state. The presence of visible solid compound at the end of the experiment validates that an excess was used.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of the carboxylic acid group at a given pH. This is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as the charge state affects membrane permeability and protein binding. As an aromatic carboxylic acid, its pKa is expected to be in the range of 3-5.[9]

Caption: Acid-Base Equilibrium of the Carboxylic Acid Moiety.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a calibrated pH electrode to monitor the pH.

-

Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Sophisticated software can be used to calculate the pKa from the full titration curve, which is a more robust method.

Expertise Insight: The use of a co-solvent is often necessary due to the low aqueous solubility of the compound. However, this means the result is an "apparent pKa" (pₐKₐ), as the organic solvent alters the dielectric constant of the medium. It is crucial to report the exact solvent system used.

Synthesis and Purification

A reliable and scalable synthesis is essential for producing high-quality material for research. The most common route to this class of compounds involves the condensation of a substituted 2'-hydroxyacetophenone with a source of the C2-carboxyl synthon, followed by cyclization.[8][10][11]

Synthetic Pathway

The synthesis of this compound would logically start from 2'-hydroxy-3'-methylacetophenone. A microwave-assisted, one-pot reaction is an efficient modern approach.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 38243-78-6 [m.chemicalbook.com]

- 5. 38243-78-6|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. 4-オキソ-4H-1-ベンゾピラン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

Spectroscopic Elucidation of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic characterization of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, a member of the chromone family of compounds which are of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction to this compound and its Spectroscopic Characterization

This compound belongs to the chromone class of heterocyclic compounds. The chromone scaffold is found in many natural products and is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] Accurate and unambiguous structural confirmation is the cornerstone of any research and development program involving such novel chemical entities. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture. This guide will detail the expected spectroscopic data for the title compound and explain the rationale behind the interpretation, thereby providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | COOH |

| ~7.9 - 8.1 | doublet | 1H | H-5 |

| ~7.5 - 7.7 | doublet | 1H | H-7 |

| ~7.3 - 7.5 | triplet | 1H | H-6 |

| ~7.1 | singlet | 1H | H-3 |

| ~2.5 | singlet | 3H | 8-CH₃ |

Predicted data based on analysis of analogs and standard chemical shift increments.

Expert Interpretation:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift (often >12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.[3]

-

Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring will exhibit characteristic splitting patterns. H-5 is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the nearby carbonyl group. It will likely appear as a doublet, coupled to H-6. H-7 will also be a doublet, coupled to H-6. H-6 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7.

-

Vinylic Proton (H-3): The proton at the 3-position is on a double bond and adjacent to an oxygen atom and a carboxylic acid group, leading to a downfield chemical shift, typically appearing as a sharp singlet.[2]

-

Methyl Protons (8-CH₃): The methyl group protons at position 8 will appear as a singlet in the typical alkyl region, slightly downfield due to being attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C-4 (C=O) |

| ~162 | COOH |

| ~155 | C-2 |

| ~154 | C-8a |

| ~137 | C-7 |

| ~136 | C-8 |

| ~126 | C-5 |

| ~125 | C-6 |

| ~124 | C-4a |

| ~118 | C-3 |

| ~21 | 8-CH₃ |

Predicted data based on analysis of analogs and standard chemical shift increments.[2][4]

Expert Interpretation:

-

Carbonyl Carbons (C-4 and COOH): The ketone (C-4) and carboxylic acid carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The ketone carbonyl is typically found at a higher chemical shift than the carboxylic acid carbonyl.[3]

-

Aromatic and Vinylic Carbons: The remaining sp² hybridized carbons of the chromone ring system appear in the range of ~110-160 ppm. The quaternary carbons (C-2, C-4a, C-8, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Methyl Carbon (8-CH₃): The sp³ hybridized carbon of the methyl group will appear at the upfield end of the spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Record a standard ¹H NMR spectrum.

-

Record a proton-decoupled ¹³C NMR spectrum.

-

To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the α,β-unsaturated ketone moieties.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1730-1760 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1660-1680 | Strong, Sharp | C=O stretch (ketone, conjugated) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic and vinylic) |

| ~1210-1320 | Strong | C-O stretch (carboxylic acid) |

Predicted data based on typical values for carboxylic acids and conjugated ketones.[5][6]

Expert Interpretation:

The most diagnostic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.[7] Superimposed on this broad absorption, one can often see the sharper C-H stretching bands.

The carbonyl (C=O) stretching region will show two distinct, strong absorptions. The carboxylic acid C=O stretch typically appears at a higher wavenumber (around 1730-1760 cm⁻¹) compared to the ketone C=O stretch. The ketone carbonyl at C-4 is part of an α,β-unsaturated system, which lowers its stretching frequency to around 1660-1680 cm⁻¹.[6] The presence of two strong carbonyl absorptions in these regions is a key indicator of the compound's structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum and Fragmentation

For this compound (C₁₁H₈O₄), the calculated molecular weight is 204.04 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 204 | [M]⁺˙ (Molecular ion) |

| 187 | [M - OH]⁺ |

| 159 | [M - COOH]⁺ |

| 131 | [M - COOH - CO]⁺ |

Expert Interpretation:

The fragmentation of chromones is well-documented.[8] A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as a radical (•COOH, 45 Da).[9] For the chromone ring, a characteristic fragmentation is the retro-Diels-Alder reaction, although this may be less prominent after initial fragmentation of the carboxylic acid group. Subsequent loss of carbon monoxide (CO, 28 Da) from the pyrone ring is also a common fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 203 would be expected.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or the [M+H]⁺ or [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID).

-

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

General Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Proposed Mass Spectral Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. By understanding the fundamental principles of how the chromone and carboxylic acid moieties behave in each of these analytical methods, a detailed and confident structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully characterize this and related molecules, thereby accelerating research and development in the fields of chemistry and drug discovery.

References

- Sharma, et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian J. Chem.

- Sharma, et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian J. Chem.

-

Sheena Mary, Y. et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(143). Available from: [Link]

-

Houghton, P. J., & Lian, L. M. (1995). Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some piperidino-chromone alkaloids. Planta Medica, 61(2), 154-157. Available from: [Link]

-

Al-Hanish, A. et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank, 2023(3), M1704. Available from: [Link]

-

Silva, A. M. G. et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2911. Available from: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

-

ResearchGate. (n.d.). The proposed MSn fragmentation patterns of representative chromone chamaechromone in negative ion mode. Available from: [Link]

-

Arjunan, V. et al. (2020). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Heliyon, 6(10), e04775. Available from: [Link]

-

Villalva, M. et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254. Available from: [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

DEA. (n.d.). Fragmentation of chromon derivatives using mass spectrometry technique. Available from: [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

- Nchinda, A. T. (n.d.).

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]

-

ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of chromone-hydrazone (III). Available from: [Link]

-

Stein, S. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Available from: [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Hong, Z. et al. (2008). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o857. Available from: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Available from: [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 125 MHz). Available from: [Link]

-

MDPI. (n.d.). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Available from: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. chemdata.nist.gov [chemdata.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

8-methyl-4-oxo-4H-chromene-2-carboxylic acid mechanism of action inquiries

An In-depth Technical Guide to the Mechanistic Landscape of 4-Oxo-4H-chromene-2-carboxylic Acids: A Predictive Framework for 8-methyl-4-oxo-4H-chromene-2-carboxylic acid

Foreword: Navigating the Known and the Novel

The 4-oxo-4H-chromene, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on the mechanistic inquiries surrounding a specific derivative, This compound . While direct, in-depth mechanistic studies on this particular compound are not extensively documented in publicly available literature, its structural congeners have been the subject of intense investigation.

As Senior Application Scientists, our role is not only to present established facts but also to provide a logical, evidence-based framework for new discovery. Therefore, this document synthesizes the vast body of research on closely related chromone-2-carboxylic acid derivatives to construct a predictive model for the mechanism of action of the 8-methyl variant. We will explore established biological activities, delve into the molecular pathways these molecules modulate, and provide robust experimental protocols for researchers to validate these hypotheses in their own laboratories. This guide is designed to be a starting point for rigorous scientific inquiry, empowering drug development professionals to unlock the therapeutic potential of this promising class of compounds.

Chemical Profile of the Target Compound

Before exploring the biological landscape, it is essential to define the molecule at the center of our investigation.

-

Systematic Name: this compound

-

CAS Number: 38243-78-6[3]

-

Molecular Formula: C₁₁H₈O₄

-

Molecular Weight: 204.18 g/mol [4]

-

Chemical Structure:

The structure features the core bicyclic chromone ring, a carboxylic acid group at position 2, which is critical for many biological interactions, and a methyl group at position 8. The placement of this methyl group can significantly influence the molecule's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for various biological targets compared to its unsubstituted parent or other analogs.

The Mechanistic Spectrum of Chromone-2-Carboxylic Acid Derivatives

Research into the broader family of chromones has revealed a remarkable diversity of pharmacological effects. These compounds are known to engage with multiple cellular targets, making them attractive candidates for developing multi-target-directed ligands.[5][6] Below, we dissect the most prominent mechanisms of action, which form the basis of our predictive analysis for the 8-methyl derivative.

Anticancer Activity: A Multi-Pronged Assault

The most extensively documented activity of chromone derivatives is their potential as anticancer agents.[6] Their action is not limited to a single pathway but involves a coordinated attack on cancer cell proliferation, survival, and signaling.

-

Enzyme Inhibition:

-

Aromatase Inhibition: Certain chromene derivatives carrying sulfonamide moieties have demonstrated significant inhibitory effects on aromatase, an enzyme crucial for estrogen biosynthesis.[7] This mechanism is particularly relevant for hormone-dependent cancers like specific types of breast cancer.

-

Kinase Inhibition: Mechanistic studies have identified key anticancer targets for some chromone derivatives, including B-RAF and EGFR, two critical kinases in cancer signaling pathways.[6]

-

Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some chromone compounds have been shown to interfere with tubulin polymerization, leading to mitotic arrest and cell death.[6]

-

-

Induction of Apoptosis: Many active chromone analogs enhance apoptosis (programmed cell death) in cancer cells. For instance, certain derivatives have been shown to increase the activity of caspases, the executive enzymes of the apoptotic cascade.[7]

-

Cell Cycle Arrest: The ability to halt the cell cycle is a hallmark of many chemotherapeutic agents. Studies on specific benzo[h]chromene derivatives revealed they could arrest cancer cells in the G1, S, or G2/M phases of the cell cycle, thereby preventing their proliferation.[7]

Table 1: Anticancer Activity of Representative Chromone Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ Value | Putative Target/Mechanism | Reference |

|---|---|---|---|---|

| Chromene Sulfonamide Hybrids | T47D (Breast) | 8.8 µM | Aromatase Inhibition | [7] |

| Novel Flavanone-Chromenes | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | Not specified | [7] |

| Pyran Annulated Chromenes | A549 (Lung) | >50% inhibition | α-glucosidase inhibition | [7][8] |

| Heterocyclic 4H-benzo[h]chromenes | HCT-116, MCF-7, HepG-2 | 0.3 to 3.78 µg/mL | Caspase activation |[7] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of CO₂. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Chromene-based sulfonamides, in particular, have been synthesized and evaluated as potent inhibitors of several human CA isoforms, including the tumor-associated hCA IX and hCA XII.[1] The core chromone scaffold, combined with the zinc-binding sulfonamide group, makes these compounds effective inhibitors.

Neuroprotective and Anti-Inflammatory Actions

The chromone scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and for its anti-inflammatory properties.

-

Cholinesterase and β-Secretase (BACE-1) Inhibition: Furochromone derivatives have been identified as multi-target-directed ligands capable of inhibiting both acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE-1.[9] These enzymes are key targets in Alzheimer's disease therapy, as their inhibition can restore neurotransmitter levels and reduce the production of amyloid-beta plaques.

-

COX and LOX Inhibition: The same study found that certain furochromone derivatives also moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5/15), enzymes central to the inflammatory cascade.[9] This dual neuroprotective and anti-inflammatory profile is highly desirable in treating complex diseases.

Predictive Analysis for this compound

Based on the established structure-activity relationships (SAR) of the chromone class, we can hypothesize the likely mechanistic profile of the 8-methyl derivative. The carboxylic acid at C2 is a common feature in many active compounds, often involved in hydrogen bonding within enzyme active sites. The key variable is the methyl group at C8.

-

Influence on Anticancer Activity: The C8 position is part of the benzo portion of the scaffold. Substitution here can modulate the electronic properties and planarity of the ring system. A methyl group is a weak electron-donating group, which could influence π-π stacking interactions with aromatic residues in enzyme pockets (e.g., in kinases or aromatase). It may also provide a steric anchor that favors or disfavors binding to certain targets compared to the unsubstituted analog.

-

Potential for Carbonic Anhydrase Inhibition: Without the critical sulfonamide moiety, significant CA inhibition is less likely. However, the carboxylic acid could potentially interact with the active site zinc ion, though likely with much lower affinity than classical sulfonamide inhibitors.

-

Neuroprotective and Anti-inflammatory Profile: The core scaffold is amenable to binding within the active sites of cholinesterases and COX/LOX enzymes. The 8-methyl group could enhance hydrophobic interactions within these sites, potentially leading to moderate inhibitory activity.

These hypotheses require rigorous experimental validation. The following section provides detailed protocols for initiating such an investigation.

Experimental Protocols for Mechanistic Elucidation

To move from hypothesis to data, a structured experimental workflow is essential. The following protocols are designed as self-validating systems for investigating the primary biological activities of a novel chromone derivative.

General Experimental Workflow

This diagram outlines the logical flow from initial screening to detailed mechanistic studies for a test compound like this compound.

Caption: High-level workflow for characterizing a novel chromone derivative.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Objective: To assess the dose-dependent cytotoxic effect on a panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116).

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Human Carbonic Anhydrase (hCA) Inhibition Assay

This protocol measures the inhibition of the esterase activity of a purified hCA isoform (e.g., hCA II).

Objective: To determine the inhibitory potency (IC₅₀) of the test compound against a specific hCA isoform.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

Enzyme: Purified human CA II (e.g., 1 µM stock).

-

Substrate: 4-Nitrophenyl acetate (NPA) stock in acetonitrile.

-

Inhibitor: Test compound dilutions in DMSO. Acetazolamide is used as a positive control.

-

-

Reaction Setup: In a 96-well plate, add:

-

140 µL of Assay Buffer.

-

20 µL of enzyme solution.

-

20 µL of inhibitor solution at various concentrations.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.

-

Initiate Reaction: Add 20 µL of the NPA substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C. The product, 4-nitrophenol, is yellow.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percent inhibition (relative to the uninhibited control) against the log of the inhibitor concentration to determine the IC₅₀.

Signaling Pathway Visualization

This diagram illustrates a simplified, generic apoptosis pathway that can be activated by anticancer chromone derivatives, leading to the activation of executioner caspases.

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.

Conclusion and Future Directions

The 4-oxo-4H-chromene-2-carboxylic acid scaffold represents a versatile and potent platform for the development of novel therapeutics. While the specific mechanism of action for the 8-methyl derivative remains to be fully elucidated, the wealth of data from related compounds provides a strong, rational basis for targeted investigation. The primary hypotheses point towards potential anticancer, neuroprotective, and anti-inflammatory activities, likely mediated through the inhibition of key enzymes such as kinases, cholinesterases, or cyclooxygenases.

The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers. By systematically evaluating cytotoxicity, enzyme inhibition, and effects on cellular pathways, the scientific community can precisely define the mechanistic profile of this compound and determine its ultimate therapeutic potential.

References

-

Kumar, A., Kumar, A., & Kumar, V. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

-

Oliveira, C., Reis, J., Costa, G., et al. (2021). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. [Link]

-

de Souza, T. B., et al. (Year not specified). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. MDPI. [Link]

-

Sharma, R., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. ResearchGate. [Link]

-

Singh, R., & Kaur, M. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

-

Kumar, A., Kumar, A., & Kumar, V. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. PubChem. [Link]

-

Oliveira, C., et al. (2021). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Center for Biotechnology Information. [Link]

-

Chontzera, S., et al. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 38243-78-6|this compound|BLD Pharm [bldpharm.com]

- 4. METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 7. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 9. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Methyl-Substituted Chromones: A Technical Guide to Key Molecular Targets

Abstract

The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic placement of methyl groups on this benzo-γ-pyrone core has been shown to profoundly influence the potency, selectivity, and pharmacokinetic properties of these compounds, opening up new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for methyl-substituted chromones, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of their action on key enzymes and signaling pathways implicated in a range of pathologies, from neurodegenerative disorders and cancer to inflammatory conditions and metabolic diseases. This guide will further provide actionable, field-proven experimental protocols and data presentation strategies to empower researchers in their quest to develop novel therapeutics based on this versatile molecular framework.

Introduction: The Chromone Scaffold and the Significance of Methyl Substitution

Chromones are a class of heterocyclic compounds widely distributed in nature, particularly in plants.[1][2] Their core structure, consisting of a benzene ring fused to a γ-pyrone ring, serves as a versatile template for the design of bioactive molecules.[3] The substitution pattern on this scaffold is a critical determinant of the resulting pharmacological activity.[4] Methyl groups, in particular, play a crucial role in modulating the interaction of these molecules with their biological targets. Their small size, lipophilicity, and ability to engage in van der Waals interactions and influence electronic properties can lead to enhanced binding affinity, improved selectivity, and favorable metabolic stability.[5][6] This guide will explore the specific therapeutic targets where methyl-substituted chromones have shown significant promise.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of methyl-substituted chromones spans a wide array of diseases, primarily through their interaction with specific enzymes and signaling proteins.

Enzymes as Prime Targets

Enzyme inhibition is a well-established strategy in drug discovery, and methyl-substituted chromones have emerged as potent inhibitors of several key enzymes.

Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Their dysregulation is implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][7] Methyl-substituted chromones have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[7][8] The position of the methyl group on the chromone ring appears to be crucial for MAO-B inhibitory activity.[6]

-

Mechanism of Action: Methyl-substituted chromones act as reversible inhibitors of MAO-A and MAO-B.[8] By blocking the active site of these enzymes, they prevent the breakdown of key neurotransmitters, thereby increasing their levels in the brain and alleviating symptoms associated with neurodegeneration.[9]

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[3] Several chromone derivatives have demonstrated potent inhibitory activity against both AChE and BuChE.[7][9]

-

Mechanism of Action: These compounds typically bind to the active site of the cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[3] Some chromone derivatives have shown a multi-target-directed ligand strategy, also inhibiting the aggregation of amyloid-β fibrils, another key pathological hallmark of Alzheimer's disease.[3]

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[10] Methyl-substituted chromones have been shown to inhibit several key kinases, including those in the PI3K/Akt/mTOR and MAPK pathways, as well as cyclin-dependent kinases (CDKs).[4][10]

-

Mechanism of Action: These chromone derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This leads to the inhibition of oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.[10]

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in a variety of cellular processes, including aging, metabolism, and cancer.[11] Substituted chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[11][12]

-

Mechanism of Action: By inhibiting the deacetylase activity of SIRT2, these compounds can induce hyperacetylation of target proteins, such as α-tubulin, leading to cell cycle arrest and inhibition of tumor growth.[11] SIRT2 inhibition has also been shown to have neuroprotective effects.[11]

Other Promising Therapeutic Targets

Beyond enzyme inhibition, methyl-substituted chromones interact with other critical cellular components.

The ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein, is a transmembrane protein that can pump a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance.[13] Certain disubstituted chromones have been developed as highly potent and specific inhibitors of ABCG2.[13]

-

Mechanism of Action: These chromone derivatives bind to ABCG2 and inhibit its efflux activity, thereby increasing the intracellular concentration of anticancer drugs and sensitizing resistant cancer cells to chemotherapy.[13]

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[14] The glucocorticoid receptor (GR) is a nuclear receptor that mediates the anti-inflammatory effects of glucocorticoids.[14] Certain natural chromones have been shown to exert their anti-inflammatory effects by modulating these pathways.

-

Mechanism of Action: These compounds can inhibit the transcriptional activity of NF-κB, reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14] Some chromones also appear to exert their effects in part through the activation of the glucocorticoid receptor.[14]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative methyl-substituted chromones against various therapeutic targets.

| Compound Class | Target | IC50 / % Inhibition | Reference |